molecular formula C12H16N2O4 B12554271 1,2,3-Triethyl-4,5-dinitrobenzene CAS No. 146933-74-6

1,2,3-Triethyl-4,5-dinitrobenzene

Cat. No.: B12554271
CAS No.: 146933-74-6
M. Wt: 252.27 g/mol
InChI Key: POFQDIGYANWWMR-UHFFFAOYSA-N
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Description

1,2,3-Triethyl-4,5-dinitrobenzene is a specialized dinitroaromatic compound designed for advanced research and development. Its structure integrates strongly electron-withdrawing nitro groups with electron-donating ethyl groups on the benzene ring, creating a molecule with unique electronic properties and reactivity. This makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex nitrogen-containing molecules like amines, heterocycles, and other functionalized aromatics through reduction or nucleophilic aromatic substitution reactions . In the field of materials science, this compound serves as a key precursor for the development of high-energy materials and functional polymers . The presence of multiple nitro groups is a characteristic feature in the design of energetic materials, while the triethyl substituents can influence solubility and crystallinity. Furthermore, its ability to form charge-transfer complexes is of significant interest for creating highly colored materials and potential applications in organic electronics . From a toxicological perspective, nitroaromatic compounds require careful handling. While specific data on this compound is not available, related substances like 1,3-dinitrobenzene are known to affect the blood's ability to carry oxygen and may cause skin and respiratory irritation . As a precaution, this product is strictly for research use in a controlled laboratory setting. Researchers should consult the safety data sheet (SDS) and employ appropriate personal protective equipment (PPE), including gloves and safety goggles, to ensure safe handling .

Properties

CAS No.

146933-74-6

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1,2,3-triethyl-4,5-dinitrobenzene

InChI

InChI=1S/C12H16N2O4/c1-4-8-7-11(13(15)16)12(14(17)18)10(6-3)9(8)5-2/h7H,4-6H2,1-3H3

InChI Key

POFQDIGYANWWMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1CC)CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Triethyl-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of triethylbenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction conditions and ensure safety. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Triethyl-4,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3-Triethyl-4,5-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3-Triethyl-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Ethyl groups in this compound increase steric hindrance and lipophilicity compared to methyl (2,6-DNT) or chloro (Tecnazene) groups. This may reduce reactivity in nucleophilic substitution but enhance solubility in nonpolar matrices .
  • Electronic Effects : Nitro groups at 4,5 positions create a meta-directing electronic environment, differing from the para-nitro orientation in 1,2,3-Trichloro-4,6-dinitrobenzene, which influences regioselectivity in further functionalization .
  • Applications : While Tecnazene and 1,2,3-Trichloro-4,6-dinitrobenzene are used in agrochemicals and antifouling coatings, respectively, this compound’s bulkier structure may limit its utility in these domains but could favor niche applications in polymer stabilizers or specialty explosives .

Stability and Reactivity

  • Air Sensitivity : Unlike 4,5-dialkoxybenzene-1,2-diamine derivatives (which are air-sensitive due to amine oxidation), this compound’s nitro groups likely confer greater stability under ambient conditions .
  • Synthetic Pathways : The compound’s synthesis may parallel methods for benzimidazole derivatives (e.g., starting from nitrobenzene precursors via sequential alkylation and nitration), though the triethyl substitution requires careful control to avoid steric interference .

Physicochemical Properties

  • Molecular Weight : The triethyl substitution results in a higher molecular weight (280.27 g/mol) compared to dinitrotoluenes (~182.13 g/mol) or Tecnazene (~271.85 g/mol), impacting volatility and diffusion rates .
  • Thermal Stability: Nitroaromatics with bulky alkyl groups often exhibit lower thermal stability than chlorinated analogs due to weaker C–NO₂ bonds, though empirical data for this specific compound is lacking .

Research Findings and Gaps

  • Antimicrobial Activity: While thienopyrimidine derivatives (e.g., compound 14 in ) show antimicrobial properties, this compound’s bioactivity remains unexplored.
  • Environmental Impact: Unlike dinitrotoluenes, which are regulated pollutants, the environmental fate of triethyl-nitrobenzenes is unknown. Their persistence in ecosystems may correlate with alkyl chain length and degradation pathways .

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